molecular formula C14H9Br B047481 9-Bromophenanthrene CAS No. 573-17-1

9-Bromophenanthrene

Cat. No. B047481
Key on ui cas rn: 573-17-1
M. Wt: 257.12 g/mol
InChI Key: RSQXKVWKJVUZDG-UHFFFAOYSA-N
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Patent
US07175922B2

Procedure details

To a stirred solution of 9-bromophenanthrene (50 g) in benzene (250 mL) was added solid aluminum chloride (50 g) gradually in portions. After the addition was complete, the mixture was heated at reflux for one hour, then cooled to ambient temperature. A slow addition of 2N HCl (250 mL) was then made (caution: exothermic). The resultant mixture was heated to reflux for an hour. Once cooled the mixture was filtered. The crude solid was washed with several portions of water and air-dried. The black solid (13.5 g) was placed in a soxhlet extractor and extracted with hot THF. The concentrated extracts were sublimed under a nitrogen flow at 300° C. and 640 mTorr to provide 1.2 g of dibenzo[b,k]perylene. The sample was pure by HPLC analysis (Keystone PAH, 5 micron, 100×3 mm).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[C:8]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[CH:15]=1)=[CH:7][CH:6]=[CH:5][CH:4]=2.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[CH:2]1[C:3]2=[C:8]3[C:10]([C:9]4[CH:14]=[CH:15][CH:2]=[C:3]5[C:8]=4[C:7]2=[CH:6][C:5]2[CH:4]=[CH:5][CH:6]=[CH:7][C:4]5=2)=[CH:11][C:12]2[CH:13]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]3=[CH:14][CH:15]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C2=CC=CC=C2C=2C=CC=CC2C1
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an hour
TEMPERATURE
Type
TEMPERATURE
Details
Once cooled the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The crude solid was washed with several portions of water
CUSTOM
Type
CUSTOM
Details
air-dried
EXTRACTION
Type
EXTRACTION
Details
extracted with hot THF
CUSTOM
Type
CUSTOM
Details
at 300° C.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C3=C(C=C4C=5C=CC=C6C7=C(C=C(C1=C24)C65)C=CC=C7)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 3.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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